molecular formula C36 H28 S3 . 2 F6 Sb B042291 Bis[4-(diphenylsulfonio)phenyl]sulfide bis(hexafluoroantimonate) CAS No. 89452-37-9

Bis[4-(diphenylsulfonio)phenyl]sulfide bis(hexafluoroantimonate)

Cat. No.: B042291
CAS No.: 89452-37-9
M. Wt: 1028.3 g/mol
InChI Key: DREXYWKFHDOSNT-UHFFFAOYSA-B
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfonium, (thiodi-4,1-phenylene)bis(diphenyl-, bis((OC-6-11)-hexafluoroantimonate(1-)) is a complex organosulfur compound. It is characterized by the presence of sulfonium ions, which are sulfur atoms bonded to three organic groups. This compound is often used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sulfonium, (thiodi-4,1-phenylene)bis(diphenyl-, bis((OC-6-11)-hexafluoroantimonate(1-)) typically involves the reaction of diphenyl sulfide with a phenylene bridge under controlled conditions. The reaction is carried out in the presence of hexafluoroantimonic acid, which acts as a catalyst and stabilizing agent. The reaction conditions include maintaining a temperature range of 50-70°C and a pressure of 1-2 atm to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high efficiency and consistency. The final product is purified through crystallization and filtration techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Sulfonium, (thiodi-4,1-phenylene)bis(diphenyl-, bis((OC-6-11)-hexafluoroantimonate(1-)) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonium ion to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one of the phenyl groups is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide are employed under mild conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Diphenyl sulfide.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Sulfonium, (thiodi-4,1-phenylene)bis(diphenyl-, bis((OC-6-11)-hexafluoroantimonate(1-)) has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Sulfonium, (thiodi-4,1-phenylene)bis(diphenyl-, bis((OC-6-11)-hexafluoroantimonate(1-)) involves the interaction of the sulfonium ion with various molecular targets. The compound can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can alter the function of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Sulfonium, (thiodi-4,1-phenylene)bis(diphenyl-, bis((OC-6-11)-hexafluoroantimonate(1-))
  • Sulfonium, (thiodi-4,1-phenylene)bis(diphenyl-, bis((OC-6-11)-hexafluorophosphate(1-))
  • Sulfonium, (thiodi-4,1-phenylene)bis(diphenyl-, bis((OC-6-11)-hexafluorophosphate(1-))

Uniqueness

Sulfonium, (thiodi-4,1-phenylene)bis(diphenyl-, bis((OC-6-11)-hexafluoroantimonate(1-)) is unique due to its high stability and reactivity, which makes it suitable for a wide range of applications. Its ability to undergo various chemical reactions and interact with biological molecules sets it apart from other similar compounds.

Biological Activity

Bis[4-(diphenylsulfonio)phenyl]sulfide bis(hexafluoroantimonate) (CAS Number: 89452-37-9) is a cationic photoinitiator widely utilized in polymer chemistry, particularly for the curing of epoxy resins. Its unique structural characteristics and biological activity make it a subject of interest in both industrial applications and research.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the following:

  • Molecular Formula : C36H28F12S3Sb2
  • Molecular Weight : 792.55 g/mol
  • IUPAC Name : mono((thiobis(4,1-phenylene))bis(diphenylsulfonium)) mono(hexafluorostibate(V))

The structure includes two diphenylsulfonium groups linked by a sulfide bridge, with hexafluoroantimonate anions providing charge balance. This bulky configuration contributes to its effectiveness as a photoinitiator, allowing it to absorb light and generate reactive species essential for polymerization processes .

Upon exposure to light, Bis[4-(diphenylsulfonio)phenyl]sulfide bis(hexafluoroantimonate) undergoes cleavage, producing Lewis acidic cations and radicals. These species initiate polymerization reactions in surrounding materials, particularly epoxy resins. The reaction can be summarized as follows:

 Bis 4 diphenylsulfonio phenyl sulfide bis hexafluoroantimonate +lightcations+radicals\text{ Bis 4 diphenylsulfonio phenyl sulfide bis hexafluoroantimonate }+\text{light}\rightarrow \text{cations}+\text{radicals}

This mechanism is critical in applications requiring rapid curing under UV light, making this compound valuable in various industrial settings .

Cytotoxicity and Biocompatibility

Research indicates that the biological activity of Bis[4-(diphenylsulfonio)phenyl]sulfide bis(hexafluoroantimonate) is primarily associated with its cytotoxic effects. Studies have shown that exposure to this compound can lead to cellular damage and apoptosis in certain cell lines, raising concerns regarding its safety in biomedical applications.

Cell Line IC50 (µM) Effect Observed
HeLa10Significant cytotoxicity
NIH 3T315Moderate cytotoxicity
Human Dermal Fibroblasts20Low cytotoxicity

The data suggest that while the compound is effective as a photoinitiator, its use must be carefully evaluated in contexts involving human cells or tissues due to potential toxic effects .

Case Studies

  • Photoinitiator Efficacy : A study demonstrated that Bis[4-(diphenylsulfonio)phenyl]sulfide bis(hexafluoroantimonate) significantly enhances the curing efficiency of epoxy resins when exposed to UV light. The study highlighted its ability to initiate polymerization at lower energy levels compared to traditional initiators.
  • Environmental Impact Assessment : Another investigation focused on the environmental implications of using this compound in industrial applications. The findings indicated that while it effectively catalyzes polymerization, its persistence in the environment raises concerns about long-term ecological effects.

Properties

IUPAC Name

[4-(4-diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium;hexafluoroantimony(1-)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H28S3.12FH.2Sb/c1-5-13-31(14-6-1)38(32-15-7-2-8-16-32)35-25-21-29(22-26-35)37-30-23-27-36(28-24-30)39(33-17-9-3-10-18-33)34-19-11-4-12-20-34;;;;;;;;;;;;;;/h1-28H;12*1H;;/q+2;;;;;;;;;;;;;2*+5/p-12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DREXYWKFHDOSNT-UHFFFAOYSA-B
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=C(C=C3)SC4=CC=C(C=C4)[S+](C5=CC=CC=C5)C6=CC=CC=C6.F[Sb-](F)(F)(F)(F)F.F[Sb-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H28F12S3Sb2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30909315
Record name Bis[4-(diphenylsulfonio)phenyl] sulfide bis(hexafluoroantimonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30909315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1028.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89452-37-9
Record name Sulfonium, (thiodi-4,1-phenylene)bis(diphenyl-, (OC-6-11)-hexafluoroantimonate(1-) (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089452379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfonium, (thiodi-4,1-phenylene)bis[diphenyl-, (OC-6-11)-hexafluoroantimonate(1-) (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bis[4-(diphenylsulfonio)phenyl] sulfide bis(hexafluoroantimonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30909315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (thiodi-4,1-phenylene)-bis-(diphenylbis)(OC-6,11)hexafluoroantimonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis[4-(diphenylsulfonio)phenyl]sulfide bis(hexafluoroantimonate)
Reactant of Route 2
Reactant of Route 2
Bis[4-(diphenylsulfonio)phenyl]sulfide bis(hexafluoroantimonate)
Reactant of Route 3
Reactant of Route 3
Bis[4-(diphenylsulfonio)phenyl]sulfide bis(hexafluoroantimonate)
Reactant of Route 4
Reactant of Route 4
Bis[4-(diphenylsulfonio)phenyl]sulfide bis(hexafluoroantimonate)
Reactant of Route 5
Reactant of Route 5
Bis[4-(diphenylsulfonio)phenyl]sulfide bis(hexafluoroantimonate)
Reactant of Route 6
Reactant of Route 6
Bis[4-(diphenylsulfonio)phenyl]sulfide bis(hexafluoroantimonate)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.